1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H10FNO·HCl and a molecular weight of 215.65 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with a fluorine atom and an ethanamine group. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 5-fluoro-2-hydroxybenzaldehyde and 2-bromoethanamine hydrobromide.
Formation of Benzofuran Ring: The initial step involves the formation of the benzofuran ring through a cyclization reaction.
Introduction of Ethanamine Group: The ethanamine group is introduced via a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom on the benzofuran ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-one: This compound differs by having a ketone group instead of an amine group.
(1S)-1-(1-benzofuran-2-yl)ethan-1-amine hydrochloride: This compound lacks the fluorine substitution on the benzofuran ring.
(1R)-1-(7-fluoro-1-benzofuran-3-yl)ethan-1-amine hydrochloride: This compound has a different position for the fluorine substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-fluoro-1-benzofuran-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO.ClH/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10;/h2-6H,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNICTNUQWLKQSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CC(=C2)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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